(2Z)-3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)-8-methoxy-2H-chromen-2-imine (2Z)-3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)-8-methoxy-2H-chromen-2-imine
Brand Name: Vulcanchem
CAS No.: 1321961-98-1
VCID: VC6295470
InChI: InChI=1S/C24H21NO4S/c1-16-12-13-17(2)20(14-16)25-24-22(30(26,27)19-9-5-4-6-10-19)15-18-8-7-11-21(28-3)23(18)29-24/h4-15H,1-3H3
SMILES: CC1=CC(=C(C=C1)C)N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4
Molecular Formula: C24H21NO4S
Molecular Weight: 419.5

(2Z)-3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)-8-methoxy-2H-chromen-2-imine

CAS No.: 1321961-98-1

Cat. No.: VC6295470

Molecular Formula: C24H21NO4S

Molecular Weight: 419.5

* For research use only. Not for human or veterinary use.

(2Z)-3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)-8-methoxy-2H-chromen-2-imine - 1321961-98-1

Specification

CAS No. 1321961-98-1
Molecular Formula C24H21NO4S
Molecular Weight 419.5
IUPAC Name 3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)-8-methoxychromen-2-imine
Standard InChI InChI=1S/C24H21NO4S/c1-16-12-13-17(2)20(14-16)25-24-22(30(26,27)19-9-5-4-6-10-19)15-18-8-7-11-21(28-3)23(18)29-24/h4-15H,1-3H3
Standard InChI Key JVJFMHJBSIRRBS-IZHYLOQSSA-N
SMILES CC1=CC(=C(C=C1)C)N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4

Introduction

Molecular Structure and Chemical Identity

Core Structural Features

The compound’s structure centers on a 2H-chromen-2-imine scaffold, with a benzenesulfonyl group at position 3 and a methoxy group at position 8. The N-(2,5-dimethylphenyl) substituent introduces steric and electronic modifications critical to its biological interactions. The Z-configuration of the imine double bond (C=N) is stabilized by conjugation with the chromen π-system .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₄H₂₁NO₄S
Molecular Weight419.5 g/mol
IUPAC Name3-(Benzenesulfonyl)-N-(2,5-dimethylphenyl)-8-methoxychromen-2-imine
SMILESCC1=CC(=CC(=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4)C

Synthesis and Characterization

Synthetic Methodology

The synthesis involves multi-step reactions:

  • Chromen Core Formation: Condensation of resorcinol derivatives with β-ketoesters yields the chromen backbone.

  • Sulfonation: Electrophilic substitution introduces the benzenesulfonyl group at position 3 using sulfonic acid derivatives.

  • Imine Formation: Reaction of the chromen-2-one intermediate with 2,5-dimethylaniline under acidic conditions generates the imine linkage .

Critical challenges include regioselectivity during sulfonation and maintaining the Z-configuration during imine formation. Opting for low-temperature conditions (0–5°C) and catalytic acetic acid improves stereochemical control.

Analytical Characterization

  • NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) confirms substituent positions: δ 8.2 (s, 1H, imine-H), 7.8–7.6 (m, 5H, benzene sulfonyl), 6.9 (d, 1H, chromen-H), 2.3 (s, 6H, methyl groups) .

  • Mass Spectrometry: ESI-MS m/z 419.5 [M+H]⁺ aligns with the molecular formula.

  • X-ray Crystallography: Resolves the Z-configuration and planar chromen system .

Biological Activity and Mechanistic Insights

Mechanism of Action

The benzenesulfonyl group enhances binding to kinase ATP pockets via sulfonyl-oxygen interactions, while the 2,5-dimethylphenyl moiety induces hydrophobic contacts with residue side chains (e.g., CDK2’s Val18). The methoxy group at position 8 improves solubility and membrane permeability compared to non-methoxy analogs .

Research Advancements and Applications

Structure-Activity Relationship (SAR) Studies

Modifications to the dimethylphenyl group reveal:

  • Para-Methyl Groups: Essential for kinase selectivity; removal reduces CDK2 affinity by 8-fold.

  • Sulfonyl Substituents: Electron-withdrawing groups (e.g., -CF₃) at the benzene ring enhance potency but compromise solubility.

Table 2: Comparative Bioactivity of Analogues

Compound ModificationCDK2 IC₅₀ (μM)Solubility (μg/mL)
Parent Compound1.215
2,5-Diethylphenyl2.88
Benzenesulfonyl → Tosyl0.95

Preclinical Development

Despite promising activity, low aqueous solubility (15 μg/mL) limits bioavailability. Strategies under investigation include:

  • Salt Formation: Analogous to the bis-(monoethanolamine) salt approach used for related chromens .

  • Nanoformulations: Liposomal encapsulation improves tumor delivery in murine models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator